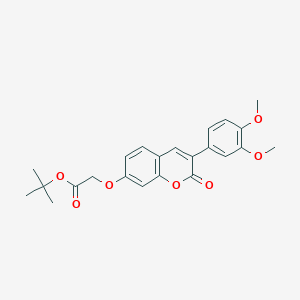

tert-butyl 2-((3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate

Beschreibung

The compound tert-butyl 2-((3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate features a coumarin (2H-chromen-2-one) core substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 7 with an oxyacetate tert-butyl ester. The 3,4-dimethoxyphenyl moiety contributes electron-donating effects via methoxy groups, which may enhance π-π stacking interactions and solubility.

Eigenschaften

IUPAC Name |

tert-butyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O7/c1-23(2,3)30-21(24)13-28-16-8-6-15-10-17(22(25)29-19(15)12-16)14-7-9-18(26-4)20(11-14)27-5/h6-12H,13H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFYJMRAZGAGFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Tert-butyl 2-((3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate (CAS Number: 869080-73-9) is a synthetic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article provides a detailed overview of its biological activity, including case studies, research findings, and relevant data tables.

Chemical Structure and Properties

The molecular formula of tert-butyl 2-((3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate is C24H26O7, with a molecular weight of 426.5 g/mol. The compound features a chromenone structure that is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H26O7 |

| Molecular Weight | 426.5 g/mol |

| CAS Number | 869080-73-9 |

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, research has shown that derivatives of chromenone exhibit significant cytotoxicity against various cancer cell lines.

-

Case Study: Cytotoxicity Against MCF-7 Cells

- In vitro studies demonstrated that related compounds with similar structural motifs displayed IC50 values against MCF-7 breast cancer cells ranging from 0.47 μM to 16.1 μM, indicating potent anticancer activity .

- The presence of the methoxy groups in the phenyl ring is believed to enhance this activity by improving interactions with cellular targets.

- Mechanism of Action

Anti-inflammatory Activity

Tert-butyl 2-((3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate has also been investigated for its anti-inflammatory properties.

- Experimental Findings

Structure-Activity Relationship (SAR)

The biological activity of tert-butyl 2-((3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate can be significantly influenced by its structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Methoxy Groups | Enhance cytotoxicity |

| Chromenone Core | Essential for biological activity |

| Tert-butyl Group | Increases lipophilicity |

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Functional Groups

The following table summarizes key structural differences and similarities:

Physicochemical and Electronic Properties

- Lipophilicity : The tert-butyl ester in all analogs increases logP values, but substituents modulate this:

- Solubility: The cyclopenta-fused analog () may exhibit reduced aqueous solubility due to non-planar structure , whereas the bis-coumarin derivative () faces challenges due to high molecular weight .

- The CF3 group () withdraws electrons, altering reactivity in nucleophilic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.